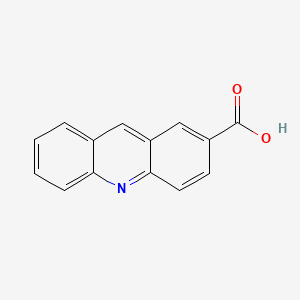

2-Acridinecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

54328-73-3 |

|---|---|

Molecular Formula |

C14H9NO2 |

Molecular Weight |

223.23 g/mol |

IUPAC Name |

acridine-2-carboxylic acid |

InChI |

InChI=1S/C14H9NO2/c16-14(17)10-5-6-13-11(8-10)7-9-3-1-2-4-12(9)15-13/h1-8H,(H,16,17) |

InChI Key |

ZCIXDWOBWIAUNV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=C(C=CC3=N2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Properties of 2-Acridinecarboxylic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Predicted Spectroscopic Properties

While specific experimental data for 2-acridinecarboxylic acid is not available, we can predict its spectroscopic behavior based on the well-documented properties of the acridine core and aromatic carboxylic acids.

UV-Vis Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound is expected to be dominated by the electronic transitions of the acridine ring system. Acridine itself exhibits characteristic absorption bands in the ultraviolet and near-visible regions. The presence of the carboxylic acid group at the 2-position is likely to cause a slight shift in the absorption maxima (λmax) compared to unsubstituted acridine, due to its electron-withdrawing nature and potential for conjugation.

Table 1: Predicted UV-Vis Absorption Data for this compound

| Property | Predicted Value | Notes |

| λmax 1 (π → π) | ~250 - 260 nm | Corresponds to the highly conjugated aromatic system. |

| λmax 2 (π → π) | ~340 - 360 nm | A longer wavelength absorption band characteristic of the acridine chromophore. |

| Molar Absorptivity (ε) | High | Expected to be in the range of 104 to 105 L·mol-1·cm-1 for the main absorption bands. |

Fluorescence Spectroscopy

Acridine and its derivatives are known for their fluorescent properties. Excitation at the absorption maxima is expected to result in fluorescence emission at a longer wavelength (Stokes shift). The quantum yield of fluorescence will be influenced by the solvent polarity and the protonation state of the carboxylic acid group.

Table 2: Predicted Fluorescence Data for this compound

| Property | Predicted Value | Notes |

| Excitation Wavelength (λex) | ~340 - 360 nm | Corresponding to the longest wavelength absorption band. |

| Emission Wavelength (λem) | ~400 - 450 nm | A significant Stokes shift is anticipated. |

| Fluorescence Quantum Yield (ΦF) | Moderate to High | Highly dependent on solvent and pH. |

| Fluorescence Lifetime (τF) | Nanosecond range | Typical for aromatic fluorophores. |

NMR Spectroscopy

The 1H and 13C NMR spectra of this compound will be characterized by signals in the aromatic region, with chemical shifts influenced by the nitrogen atom and the carboxylic acid substituent.

Table 3: Predicted 1H NMR Chemical Shifts for this compound (in DMSO-d6)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad singlet | Highly deshielded proton, subject to exchange. |

| Aromatic Protons | 7.5 - 9.0 | Doublets, Triplets, Multiplets | Complex splitting patterns due to coupling within the acridine ring system. Protons closer to the nitrogen and carboxylic acid group will be further downfield. |

Table 4: Predicted 13C NMR Chemical Shifts for this compound (in DMSO-d6)

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| Carboxylic Carbonyl (-COOH) | 165 - 175 | Characteristic chemical shift for a carboxylic acid. |

| Aromatic Carbons | 120 - 150 | Aromatic region with quaternary carbons appearing at lower field. |

Mass Spectrometry

The mass spectrum of this compound will show a prominent molecular ion peak. Fragmentation patterns will likely involve the loss of the carboxylic acid group and fragmentation of the acridine ring.

Table 5: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Fragmentation Pathway |

| [M]+ | 223.06 | Molecular Ion |

| [M - H2O]+ | 205.05 | Loss of water from the carboxylic acid. |

| [M - COOH]+ | 178.07 | Loss of the carboxylic acid radical. |

| [M - CO2]+ | 179.07 | Decarboxylation. |

Experimental Protocols

The following sections provide detailed, generalized methodologies for the spectroscopic characterization of this compound.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima and molar absorptivity of this compound.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution). Perform serial dilutions to obtain a range of concentrations (e.g., 1 µM to 50 µM).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with the solvent-filled cuvettes.

-

Measure the absorbance of each solution from 200 to 600 nm.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε) at each λmax by plotting absorbance versus concentration.

-

UV-Vis Spectroscopy Experimental Workflow

Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra, and the fluorescence quantum yield of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (absorbance < 0.1 at the excitation wavelength) in a suitable solvent. Prepare a solution of a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4) with a similar absorbance at the same excitation wavelength.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength.

-

Record the emission spectrum by exciting at the λmax of absorption and scanning the emission wavelengths.

-

Measure the integrated fluorescence intensity of both the sample and the standard.

-

-

Data Analysis:

-

Determine the excitation and emission maxima.

-

Calculate the fluorescence quantum yield (ΦF) using the following equation: ΦF,sample = ΦF,standard × (Isample / Istandard) × (Astandard / Asample) × (nsample2 / nstandard2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

An In-depth Technical Guide to 2-Acridinecarboxylic Acid Derivatives and Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-acridinecarboxylic acid derivatives and their analogs, focusing on their synthesis, biological activities, and mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics.

Introduction

Acridine-based compounds have long been a subject of intense research in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antiviral, and antimicrobial activities.[1][2] The planar tricyclic structure of the acridine core allows it to intercalate into DNA, a primary mechanism responsible for its biological effects.[3] Modifications at various positions of the acridine ring have led to the development of numerous derivatives with enhanced potency and selectivity. Among these, derivatives of acridinecarboxylic acids have shown significant promise. While much of the research has focused on derivatives at the 9-position, this guide will specifically delve into the chemistry and biology of this compound derivatives and their analogs.

Synthesis of this compound Derivatives

The synthesis of the this compound scaffold and its derivatives can be achieved through several established synthetic routes. Key methods include the Ullmann condensation and the Bernthsen synthesis, which are fundamental in constructing the acridine core.[4]

A general synthetic approach to obtaining acridone-4-carboxylic acid derivatives, which can be conceptually adapted for 2-substituted analogs, involves the Ullmann condensation of a substituted benzoic acid with an appropriate anthranilic acid derivative, followed by cyclization.[3]

Experimental Protocol: General Ullmann Condensation for Acridone Carboxylic Acid Derivatives

This protocol is a generalized procedure based on the synthesis of related acridone-4-carboxylic acid derivatives and may require optimization for specific this compound targets.[3]

Materials:

-

Appropriately substituted 2-chlorobenzoic acid

-

Substituted anthranilic acid

-

Copper (Cu) powder (catalyst)

-

Dimethylformamide (DMF)

-

N,N'-Carbonyldiimidazole (CDI)

-

Primary aliphatic amines

-

Picolylamines or other desired amine side chains

Procedure:

-

Ullmann Condensation: A mixture of the substituted 2-chlorobenzoic acid and the anthranilic acid derivative is heated in DMF in the presence of copper powder as a catalyst. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the intermediate is isolated and purified.

-

Cyclization: The resulting N-phenylanthranilic acid derivative is cyclized to the corresponding acridone-4-carboxylic acid by heating in a suitable high-boiling solvent or by using a dehydrating agent like polyphosphoric acid.

-

Amide Formation: The acridone-4-carboxylic acid is then reacted with a primary aliphatic amine in the presence of N,N'-carbonyldiimidazole (CDI) as a condensing agent to form the intermediate acridone-4-carboxamide.

-

Nucleophilic Substitution: Finally, the desired side chain is introduced by nucleophilic substitution with an appropriate amine, such as a picolylamine, to yield the final derivative.

Biological Activity and Mechanism of Action

Derivatives of acridinecarboxylic acids exhibit a broad spectrum of biological activities, with anticancer properties being the most extensively studied. The primary mechanism of action for many acridine derivatives is the inhibition of topoisomerase II, an essential enzyme involved in DNA replication and repair.[1][5] By intercalating into the DNA and forming a stable ternary complex with topoisomerase II, these compounds prevent the re-ligation of the DNA strands, leading to double-strand breaks and subsequent apoptosis.[1]

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of acridine derivatives against a variety of cancer cell lines. For instance, certain acridone-4-carboxamide derivatives have shown significant cytotoxicity against K562 (leukemia), A375 (melanoma), and HepG-2 (liver cancer) cell lines, with IC50 values in the sub-micromolar range.[3] Platinum-acridine hybrid agents have also been developed, exhibiting up to 6-fold higher activity in ovarian (OVCAR-3) and breast (MCF-7, MDA-MB-231) cancer cell lines compared to cisplatin.[6]

Table 1: Cytotoxicity of Selected Acridone-4-Carboxamide Derivatives [3]

| Compound | Cell Line | IC50 (µM) |

| 186d | K562 | 0.46 |

| A375 | 0.16 | |

| HepG-2 | 0.16 | |

| NCI-H520 | > 10 | |

| U251 | > 10 | |

| A172 | > 10 | |

| HeLa | > 10 | |

| CNE-2 | > 10 | |

| U118-MG | > 10 | |

| MCF-7 | > 10 |

Topoisomerase II Inhibition

The ability of acridine derivatives to inhibit topoisomerase II is a key determinant of their anticancer activity. This inhibition can be assessed using a DNA relaxation assay.

Experimental Protocol: Topoisomerase II DNA Relaxation Assay

This is a generalized protocol and may require specific adaptations based on the enzyme and plasmid DNA used.

Materials:

-

Human Topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pUC19)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 0.5 mM EDTA, 30 µg/mL BSA)

-

ATP

-

Test compounds (this compound derivatives)

-

Positive control (e.g., mAMSA)

-

Loading dye

-

Agarose gel

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA, and the test compound at various concentrations.

-

Enzyme Addition: Add human Topoisomerase IIα to the reaction mixture.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Termination: Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K.

-

Gel Electrophoresis: Load the samples onto an agarose gel.

-

Visualization: After electrophoresis, stain the gel with ethidium bromide and visualize the DNA bands under UV light. Supercoiled (unrelaxed) and relaxed DNA will migrate differently, allowing for the assessment of enzyme inhibition.

Signaling Pathways and Experimental Workflows

The anticancer activity of this compound derivatives is intrinsically linked to their ability to induce DNA damage, which in turn activates complex cellular signaling pathways culminating in apoptosis.

Caption: DNA damage response pathway initiated by this compound derivatives.

The logical workflow for the discovery and initial evaluation of novel this compound derivatives as potential anticancer agents is depicted in the following diagram.

Caption: Workflow for the development of this compound derivatives.

Conclusion

This compound derivatives represent a promising class of compounds with significant potential for the development of novel anticancer therapies. Their mechanism of action, primarily through DNA intercalation and topoisomerase II inhibition, is well-established for the broader acridine family. Future research should focus on the targeted synthesis of 2-substituted analogs to explore their unique structure-activity relationships and to optimize their pharmacological profiles. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to build upon in their quest for more effective and selective cancer treatments.

References

- 1. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Making sure you're not a bot! [mostwiedzy.pl]

- 4. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acridine derivatives as inhibitors/poisons of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, aqueous reactivity, and biological evaluation of carboxylic acid ester-functionalized platinum-acridine hybrid anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Acridinecarboxylic Acid: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific data on 2-acridinecarboxylic acid is exceptionally scarce. The following guide has been compiled by leveraging information on its structural isomers, the precursor acridone-2-carboxylic acid, and general knowledge of acridine chemistry. Inferred data is clearly indicated.

Introduction

Acridine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have long captured the attention of chemists and pharmacologists due to their diverse biological activities. While the 9-substituted acridines have been extensively studied, leading to the development of various therapeutic agents, other isomers, such as this compound, remain largely unexplored. This technical guide aims to provide a comprehensive overview of the known and inferred chemical and physical properties of this compound, detail a plausible synthetic route based on established chemical reactions, and discuss its potential biological relevance in the context of acridine pharmacology.

Chemical and Physical Properties

| Property | This compound (Inferred) | Acridine-9-carboxylic acid (Experimental) |

| Molecular Formula | C₁₄H₉NO₂ | C₁₄H₉NO₂ |

| Molecular Weight | 223.23 g/mol | 223.23 g/mol |

| Appearance | Likely a crystalline solid | Yellow solid |

| Melting Point | Data not available | 290 °C (decomposes) |

| Boiling Point | Data not available | Data not available |

| Solubility | Likely sparingly soluble in water, soluble in organic solvents and aqueous base. | Slightly soluble in aqueous base, DMSO, and heated methanol. |

| pKa | Data not available | Data not available |

Spectral Data (Inferred):

-

¹H NMR: The proton NMR spectrum is expected to show complex aromatic signals. The proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is anticipated to resonate in the range of 165-185 ppm.

-

Infrared (IR) Spectroscopy: Characteristic peaks would include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹).[1][2]

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 223.23.

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from commercially available reagents: the synthesis of the precursor acridone-2-carboxylic acid, followed by its reduction.

Synthesis of Acridone-2-carboxylic Acid

The synthesis of acridone-2-carboxylic acid can be achieved via an Ullmann condensation reaction followed by cyclization.[3]

Experimental Protocol: Ullmann Condensation and Cyclization

-

Ullmann Condensation: 2-chlorobenzoic acid is reacted with p-aminobenzoic acid in the presence of a copper catalyst and a base, such as potassium carbonate, to form the intermediate 2,4'-iminodibenzoic acid.[3]

-

Cyclization: The resulting 2,4'-iminodibenzoic acid is then cyclized using a strong acid, such as polyphosphoric acid or sulfuric acid, with heating to yield acridone-2-carboxylic acid.[3][4]

Reduction of Acridone-2-carboxylic Acid to this compound

The reduction of the acridone carbonyl group is the final step to obtain this compound. Strong reducing agents are typically required for this transformation.

Experimental Protocol: Reduction of Acridone

-

Reduction: Acridone-2-carboxylic acid can be reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran.[5][6] The reaction is typically performed at room temperature, followed by an acidic workup to protonate the resulting alcohol and neutralize the excess reducing agent.

Potential Biological Activity and Signaling Pathways

While no specific biological studies on this compound have been found, the acridine scaffold is a well-established pharmacophore with a broad range of activities. Acridine derivatives are known to exert their effects through various mechanisms, primarily by intercalating into DNA, which can lead to the inhibition of DNA replication and transcription. This mechanism is central to the anticancer activity of many acridine-based drugs.

Furthermore, acridine derivatives have been shown to inhibit topoisomerase enzymes, which are crucial for managing DNA topology during cellular processes. By stabilizing the topoisomerase-DNA covalent complex, these compounds can lead to DNA strand breaks and ultimately trigger apoptosis in cancer cells.

Given these established mechanisms for other acridine derivatives, it is plausible that this compound could exhibit similar biological activities. The carboxylic acid moiety at the 2-position could influence its solubility, cell permeability, and interaction with biological targets, potentially leading to a unique pharmacological profile. However, without experimental data, this remains speculative.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Reduction of two different carboxylic acid derivatives with LiAlH... | Study Prep in Pearson+ [pearson.com]

Biological Activities of Acridine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

Acridine derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, making them a subject of intense research in medicinal chemistry. Their planar tricyclic structure facilitates intercalation into DNA and interaction with various enzymes, leading to a range of therapeutic effects. This technical guide provides a comprehensive overview of the anticancer, antimicrobial, and antiparasitic activities of acridine derivatives. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways to serve as a valuable resource for researchers and professionals in drug development.

Introduction

Acridine, a nitrogen-containing heterocyclic aromatic compound, forms the structural core of a diverse family of derivatives with significant pharmacological properties.[1][2] First isolated from coal tar in the late 19th century, acridines initially found use as dyes and antibacterial agents.[1] The planar nature of the acridine ring system is a key determinant of its biological activity, allowing it to intercalate between the base pairs of DNA, thereby disrupting DNA replication and transcription.[3][4] Beyond DNA intercalation, acridine derivatives have been shown to inhibit critical enzymes such as topoisomerases, telomerase, and acetylcholinesterase, further expanding their therapeutic potential.[1][5][6] This guide will delve into the major biological activities of acridine derivatives, with a focus on their applications in oncology, infectious diseases, and neurodegenerative disorders.

Anticancer Activity

Acridine derivatives have been extensively investigated as potential anticancer agents, with several compounds entering clinical trials.[3][6] Their cytotoxic effects are often attributed to their ability to interfere with DNA and inhibit enzymes crucial for cancer cell proliferation.[7]

Mechanism of Action

The primary anticancer mechanisms of acridine derivatives include:

-

DNA Intercalation: The planar acridine ring intercalates into the DNA double helix, causing structural distortions that inhibit DNA replication and transcription, ultimately leading to apoptosis.[3][8]

-

Topoisomerase Inhibition: Many acridine derivatives, such as amsacrine, function as topoisomerase II inhibitors.[5] They stabilize the covalent complex between the enzyme and DNA, leading to double-strand breaks and cell death.[9] Some derivatives also exhibit inhibitory activity against topoisomerase I.[10]

-

Signaling Pathway Modulation: Acridine derivatives can influence various cellular signaling pathways involved in cancer progression. For instance, amsacrine has been shown to affect the AKT and ERK signaling pathways, which are critical for cell survival and proliferation.[11] Quinacrine, another well-known acridine derivative, can induce the p53 signaling pathway and inhibit NF-κB, both of which play crucial roles in apoptosis and inflammation.[10]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected acridine derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| Amsacrine | U937 (Leukemia) | 0.90 µM | [12] |

| 9-anilinoacridine derivative (CK0403) | Breast Cancer (Estrogen Receptor-Negative HER2) | More potent than CK0402 | [13] |

| Acridine Yellow G | EGFR expressing cells | 7.5 µM | [12] |

| Acridine Yellow G | PKCs expressing cells | 5 µM | [12] |

| 9-anilinoacridine derivative (BO-1051) | Oral Cancer | Not specified | [12] |

| Acridine Thiourea Gold Complex 2 | A2780 (Ovarian Cancer) | Sub-micromolar | [12] |

| N-(5-((acridin-9-yl amino)methyl)-1,3,4-thiadiazol-2-yl)-substituted benzamide derivative 27 | Topoisomerase I inhibition | -8.6 kcal/mol (docking score) | [12] |

| 4,5-bis(bromomethyl)acridine | S. typhimurium TA92 and TA94 | Mutagenic | [14] |

| Acridine-based N-acyl-homoserine lactone analogue | SAS (Oral Squamous Carcinoma) | 5.3–10.6 µM (G2/M arrest) | [12] |

| Acridine hydroxamic acid hybrid 8c | U937 (Leukemia) | 0.90 µM | [12] |

| Acridine-benzohydrazide 3a | A549 (Lung Cancer) | Reduced clonogenic ability by 72% | [10] |

| Acridine-benzohydrazide 3c | A549 (Lung Cancer) | Reduced clonogenic ability by 74% | [10] |

| 9-benzyl acridine derivative 8p | Topoisomerase II inhibition | Significant at 100 µM | [13] |

| 4-amidobenzimidazole acridine 4c | Cancer cells | 5.23 µM | [13] |

| 4-amidobenzimidazole acridine 4g | Cancer cells | 24.32 µM | [13] |

| 7-substituted-5, 6-dihydrobenzo[c]acridine 2b | c-KIT G-quadruplex stabilization | Induces apoptosis | [13] |

| N0-(2-chloro-6-methoxy-acridin-9-yl)-2-cyano-3-(4-dimethylaminophenyl)-acrilohidrazida (ACS-AZ10) | In vivo models | Significant anti-cancer effect | [12] |

| Unsubstituted Acridine-based N-acylhydrazone 3a | A549 (Lung Cancer) | Less active than 3b | [15] |

| Fluoro-substituted Acridine-based N-acylhydrazone 3b | A549 (Lung Cancer) | Most active | [15] |

| Chloro-substituted Acridine-based N-acylhydrazone 3c | A549 (Lung Cancer) | Less active than 3a | [15] |

| Bromo-substituted Acridine-based N-acylhydrazone 3d | A549 (Lung Cancer) | Least active | [15] |

| Acridine derivative 3b | A549 (Lung Cancer) | IC50 78.04 µg/ml | [16] |

| Bis-(acridine-4-carboxamide) analogues | P388 (Leukemia) | IC50 values ranging from 3 to 6 μM | [17] |

| 9-phenylbutyl acridine 16h | Topoisomerase IIα inhibition | Inhibits at 5 μM | [17] |

Antimicrobial Activity

Acridine derivatives have a long history of use as antimicrobial agents, with activity against a range of bacteria and fungi.

Mechanism of Action

The antimicrobial action of acridines is primarily due to their ability to intercalate into bacterial DNA, leading to the inhibition of DNA and RNA synthesis.[18] The cationic nature of many acridine derivatives at physiological pH is crucial for their interaction with the negatively charged bacterial cell surface and nucleic acids.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected acridine derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC Value | Reference |

| Acridine thiosemicarbazide derivatives | Bacteria and Fungi | 10–80 μM | [19] |

| Acridine-4-carboxylic acid | Candida albicans | 60 µg/mL | [12] |

| N-alkylated pyridine-based organic salt 66 | Staphylococcus aureus | 56 ± 0.5% inhibition at 100 μg mL−1 | [20] |

| N-alkylated pyridine-based organic salt 66 | Escherichia coli | 55 ± 0.5% inhibition at 100 μg mL−1 | [20] |

| 1,3,4-oxadiazoles–pyridine 117a | E. coli, B. subtilis, M. luteus, K. pneumoniae | 37.5 μg mL−1 | [20] |

Antiparasitic Activity

Several acridine derivatives have demonstrated significant activity against various parasites, including Plasmodium falciparum (malaria), Leishmania, and Trypanosoma species.[21] Quinacrine was one of the earliest synthetic antimalarial drugs.[21]

Mechanism of Action

The antiparasitic mechanism of acridines is multifaceted. In the context of malaria, quinacrine is thought to interfere with the parasite's hemoglobin digestion and heme detoxification processes.[22] Its ability to intercalate into parasitic DNA and inhibit enzymes like trypanothione reductase in trypanosomes also contributes to its antiparasitic effects.[22][23]

Quantitative Antiparasitic Data

The following table summarizes the in vitro antiparasitic activity of selected acridine derivatives, expressed as EC50 or IC50 values.

| Compound/Derivative | Parasite | EC50/IC50 Value | Reference |

| Bis-acridine compound 19 | Plasmodium falciparum 3D7 | 64 nM | [13] |

| Bis-acridine compound 19 | Plasmodium falciparum W2 | 112 nM | [13] |

| Bis-acridine compounds (general) | Trypanosoma brucei brucei | Low-nanomolar range | [24] |

| Spiro-acridine AMTAC-01 | Leishmania infantum (promastigote) | 2.039 μg/mL | [25] |

| Spiro-acridine AMTAC-11 | Leishmania infantum (promastigote) | 1.109 μg/mL | [25] |

| Spiro-acridine AMTAC-11 | Leishmania infantum (amastigote) | 0.974 μg/mL | [25] |

| Spiro-acridine AMTAC-02 | Leishmania amazonensis (amastigote) | 10.47–13.50 µM | [25] |

| Spiro-acridine ACMD-03 | Leishmania amazonensis (amastigote) | 10.47–13.50 µM | [25] |

Other Biological Activities

Beyond their anticancer and antimicrobial properties, acridine derivatives have shown promise in other therapeutic areas. Tacrine, a 9-aminoacridine derivative, was the first drug approved for the treatment of Alzheimer's disease, acting as an acetylcholinesterase inhibitor.[26]

Acetylcholinesterase Inhibition

The following table lists the IC50 values of tacrine and its derivatives for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition.

| Compound/Derivative | Enzyme | IC50 Value | Reference |

| Tacrine | AChE (electric eel) | 94.69 ± 4.88 nM | [4] |

| Tacrine | BChE (equine serum) | 14.26 ± 1.07 nM | [4] |

| Tacrine derivative 3c | AChE | 46.8 nM | [27] |

| Tacrine derivative 3f | AChE | 45.9 nM | [27] |

| Tacrine derivative 3m | AChE | 13.6 nM | [27] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Synthesis of Acridine Derivatives

Several classical methods are employed for the synthesis of the acridine core, including:

-

Bernthsen Acridine Synthesis: This method involves the condensation of a diphenylamine with a carboxylic acid in the presence of a Lewis acid catalyst like zinc chloride.[28]

-

Ullmann Condensation: This reaction typically involves the coupling of an aniline with an o-chlorobenzoic acid derivative, followed by cyclization to form the acridone, which can then be reduced to the acridine.[1][7]

A general synthetic scheme for a 9-substituted acridine derivative is as follows:

-

Step 1: N-Phenylanthranilic Acid Formation: Aniline is reacted with o-chlorobenzoic acid in the presence of a copper catalyst to yield N-phenylanthranilic acid.

-

Step 2: Cyclization to 9-Chloroacridine: The N-phenylanthranilic acid is treated with a dehydrating agent such as phosphorus oxychloride (POCl3) to effect cyclization and form 9-chloroacridine.

-

Step 3: Nucleophilic Substitution: The highly reactive chlorine atom at the 9-position is displaced by various nucleophiles (amines, thiols, etc.) to generate a diverse library of 9-substituted acridine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of chemical compounds.[16]

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the acridine derivative for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

DNA Intercalation Assay

The ability of acridine derivatives to intercalate into DNA can be assessed using various biophysical techniques.

-

UV-Visible Spectroscopy: DNA intercalation can be monitored by observing the changes in the absorption spectrum of the acridine derivative upon addition of DNA. A bathochromic shift (red shift) and hypochromism (decreased absorbance) are indicative of intercalation.

-

Fluorescence Spectroscopy: Many acridine derivatives are fluorescent. Intercalation into DNA can lead to changes in their fluorescence properties, such as quenching or enhancement of the fluorescence intensity, which can be used to determine binding constants.

-

Acridine Orange Displacement Assay: This is a competitive binding assay where the displacement of the fluorescent dye acridine orange from DNA by the test compound is measured. A decrease in the fluorescence of the DNA-acridine orange complex indicates that the test compound is intercalating into the DNA.[3]

Topoisomerase Inhibition Assay

The inhibitory effect of acridine derivatives on topoisomerase enzymes can be evaluated using a DNA relaxation assay.

-

Principle: Topoisomerases can relax supercoiled plasmid DNA. An inhibitor will prevent this relaxation.

-

Procedure:

-

Incubate supercoiled plasmid DNA with topoisomerase II in the presence and absence of the acridine derivative.

-

Stop the reaction and separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining with a fluorescent dye (e.g., ethidium bromide).

-

A compound that inhibits topoisomerase II will result in a higher proportion of supercoiled DNA compared to the control (enzyme and DNA without the inhibitor).

-

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of tacrine derivatives against acetylcholinesterase can be determined using a colorimetric method developed by Ellman.[27][29]

-

Principle: Acetylcholinesterase hydrolyzes acetylthiocholine to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

-

Procedure:

-

Pre-incubate the acetylcholinesterase enzyme with various concentrations of the tacrine derivative.

-

Initiate the reaction by adding the substrate (acetylthiocholine) and DTNB.

-

Monitor the increase in absorbance at 412 nm over time using a microplate reader.

-

Calculate the percentage of enzyme inhibition and determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by acridine derivatives and a typical experimental workflow for their biological evaluation.

Caption: Amsacrine's anticancer mechanism.

Caption: Quinacrine's pro-apoptotic signaling.

Caption: Drug discovery workflow for acridines.

Conclusion

Acridine derivatives continue to be a rich source of biologically active compounds with significant therapeutic potential. Their diverse mechanisms of action, including DNA intercalation, enzyme inhibition, and modulation of cellular signaling pathways, make them attractive scaffolds for the development of new drugs targeting cancer, infectious diseases, and neurodegenerative disorders. The quantitative data, experimental protocols, and pathway diagrams presented in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry. Future efforts in modifying the acridine core and its substituents are likely to yield novel derivatives with enhanced potency, selectivity, and reduced toxicity.

References

- 1. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103554023A - Synthesis method of acridine derivative and synthesized polycyclic acridine derivative - Google Patents [patents.google.com]

- 3. Acridine Orange Assay Protocol | Technical Note 182 [denovix.com]

- 4. Neuroprotective derivatives of tacrine that target NMDA receptor and acetyl cholinesterase – Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. Making sure you're not a bot! [mostwiedzy.pl]

- 8. ptfarm.pl [ptfarm.pl]

- 9. Frontiers | Amsacrine Derivatives Selectively Inhibit Mycobacterial Topoisomerase I (TopA), Impair M. smegmatis Growth and Disturb Chromosome Replication [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. informativejournals.com [informativejournals.com]

- 17. researchgate.net [researchgate.net]

- 18. Quinacrine: mechanisms of antimalarial action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Bis-acridines as lead antiparasitic agents: structure-activity analysis of a discrete compound library in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. go.drugbank.com [go.drugbank.com]

- 23. journals.asm.org [journals.asm.org]

- 24. Bis-Acridines as Lead Antiparasitic Agents: Structure-Activity Analysis of a Discrete Compound Library In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Synthesis, docking, in vitro and in silico investigations of novel tacrine derivatives as acetylcholinesterase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 28. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]

- 29. attogene.com [attogene.com]

An In-depth Technical Guide on the Solubility of 2-Acridinecarboxylic Acid in Organic Solvents

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the solubility of 2-acridinecarboxylic acid in organic solvents. Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data (e.g., g/L, mg/mL, or mol/L) for this compound in common organic solvents was not found. This suggests a significant data gap in the public domain for this particular compound.

However, qualitative solubility information for the closely related isomer, 9-acridinecarboxylic acid hydrate, is available and can provide some guidance on solvent selection. It is crucial to note that solubility can differ significantly between isomers.

Qualitative Solubility of 9-Acridinecarboxylic Acid Hydrate

The hydrate form of the 9-isomer of acridinecarboxylic acid has been reported to be soluble in several organic solvents. This information can serve as a starting point for solubility screening of this compound.

| Solvent | Qualitative Solubility |

| Ethanol | Soluble[1] |

| Pyridine | Soluble[1] |

| Acetic Acid | Soluble[1] |

| Acetonitrile | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble (requires heating and sonication)[2] |

| Methanol | Slightly Soluble (requires heating and sonication)[2] |

| Aqueous Base | Slightly Soluble[2] |

It is also noted that this compound dissolves in aqueous sodium hydroxide, which is expected for a carboxylic acid.[3]

Experimental Protocol for Determining Solubility

In the absence of published data, the following generalized experimental protocol, based on standard laboratory methods for solubility determination of solid organic compounds, can be employed to quantitatively assess the solubility of this compound.[4][5][6][7]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance (accurate to at least 0.1 mg)

-

Vials or test tubes with secure caps

-

Constant temperature bath or incubator

-

Vortex mixer and/or magnetic stirrer with stir bars

-

Centrifuge

-

Calibrated pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, ensuring there is more solid than will dissolve.

-

Pipette a precise volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples using a vortex mixer or magnetic stirrer for a sufficient period to ensure equilibrium is reached. The time required for equilibration should be determined empirically, but 24 to 72 hours is a common range.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial. It is critical not to disturb the solid pellet at the bottom.

-

Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated HPLC method or UV-Vis spectrophotometry to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution from the measured concentration of the diluted sample and the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination and analysis of compound solubility.

Caption: A flowchart of the experimental workflow for determining the solubility of a solid compound in a liquid solvent.

References

- 1. Acridine-9-carboxylic acid hydrate, 97% | Fisher Scientific [fishersci.ca]

- 2. 9-ACRIDINECARBOXYLIC ACID HYDRATE | 332927-03-4 [chemicalbook.com]

- 3. epdf.pub [epdf.pub]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. www1.udel.edu [www1.udel.edu]

- 7. drive.uqu.edu.sa [drive.uqu.edu.sa]

An In-depth Technical Guide to 9-Acridinecarboxylic Acid (CAS 332927-03-4)

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Information

9-Acridinecarboxylic acid, identified by CAS number 332927-03-4, is a heterocyclic compound that serves as a crucial building block in the synthesis of a variety of functional molecules.[1][2] Its rigid, planar acridine core is responsible for its intrinsic fluorescence and its ability to intercalate into DNA. The carboxylic acid group at the 9-position provides a reactive handle for the synthesis of numerous derivatives, including esters and amides, which have found significant applications in biomedical research and diagnostics.[3][4]

Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 332927-03-4 | |

| Molecular Formula | C₁₄H₉NO₂ | |

| Molecular Weight | 223.23 g/mol (anhydrous basis) | |

| Appearance | Yellow solid/powder | |

| Melting Point | ~290 °C (decomposes) | |

| Synonyms | Acridine-9-carboxylic acid, Acridine-9-carboxylic acid hydrate | [1] |

Safety Information

| Hazard Class | Description |

| Skin Irritation | Causes skin irritation (H315) |

| Eye Irritation | Causes serious eye irritation (H319) |

| Respiratory Irritation | May cause respiratory irritation (H335) |

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338

Synthesis and Derivatization

Synthesis of 9-Acridinecarboxylic Acid

Experimental Protocol (General)

-

Reaction Setup: 9-methylacridine is combined with an oxidant and an oxidation catalyst in a suitable solvent. The molar ratio of 9-methylacridine to oxidant to catalyst is typically in the range of 1:4-8:0.03-0.06.

-

Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C for 1-3 hours.

-

Work-up and Purification: Following the reaction, the mixture is filtered and the resulting solid is dried to yield 9-acridinecarboxylic acid.

A visual representation of this general synthesis workflow is provided below.

References

- 1. 9-ACRIDINECARBOXYLIC ACID HYDRATE | 332927-03-4 [chemicalbook.com]

- 2. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. Synthesis, DNA-Binding and Antiproliferative Properties of Acridine and 5-Methylacridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Acridine-Based Compounds: A Comprehensive Technical Guide for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The acridine scaffold, a nitrogen-containing heterocyclic aromatic ring, has long been a privileged structure in medicinal chemistry. Its unique planar geometry and ability to interact with biological macromolecules have led to the development of a diverse range of therapeutic agents. This technical guide provides an in-depth exploration of acridine-based compounds, focusing on their synthesis, mechanisms of action, and applications in medicinal chemistry, with a particular emphasis on their roles as anticancer and neuroprotective agents.

Core Synthesis Strategies

The synthesis of the acridine core and its derivatives can be achieved through several established methods. The choice of synthetic route often depends on the desired substitution pattern.

Bernthsen Acridine Synthesis

A widely used method involves the condensation of a diphenylamine with a carboxylic acid in the presence of a Lewis acid catalyst, typically zinc chloride. This reaction proceeds through an electrophilic attack on the aromatic ring followed by cyclization and dehydration to form the acridine ring system.[1]

Ullmann Condensation and Cyclization

Another common approach is the Ullmann condensation of an o-chlorobenzoic acid with an aniline derivative, followed by a cyclization reaction. The resulting N-phenylanthranilic acid is then treated with a dehydrating agent like phosphorus oxychloride (POCl₃) to yield the 9-chloroacridine intermediate, which can be further functionalized.[2]

Friedländer Synthesis

The Friedländer synthesis offers a route to substituted acridines by reacting a 2-aminobenzaldehyde or ketone with a compound containing an active methylene group, such as a cyclic ketone. This method is particularly useful for accessing specific substitution patterns on the acridine ring.[1]

A general workflow for the synthesis of 9-aminoacridine derivatives, a common class of biologically active acridines, is depicted below.

Figure 1: General synthesis workflow for 9-aminoacridine derivatives.

Mechanisms of Action

The biological activities of acridine-based compounds stem from a variety of mechanisms, with DNA intercalation and enzyme inhibition being the most prominent.

DNA Intercalation

The planar tricyclic ring system of acridines allows them to insert between the base pairs of double-stranded DNA. This intercalation distorts the DNA helix, interfering with essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[3] The binding affinity of acridines to DNA can be quantified by the binding constant (Kb).

Topoisomerase Inhibition

Several acridine derivatives are potent inhibitors of topoisomerase enzymes, particularly topoisomerase II. These enzymes are crucial for managing DNA topology during replication and transcription. Acridine-based inhibitors can act as "poisons" by stabilizing the transient covalent complex between topoisomerase II and DNA, leading to the accumulation of double-strand breaks and subsequent cell death. Amsacrine is a well-known example of an acridine-based topoisomerase II poison.

The signaling pathway for Amsacrine-induced apoptosis is multifaceted. It involves not only the direct DNA damage from topoisomerase II inhibition but also the modulation of key signaling proteins. Amsacrine treatment can lead to an increase in intracellular calcium levels, which in turn leads to the inactivation of the ERK signaling pathway. This inactivation prevents the stabilizing phosphorylation of the anti-apoptotic protein MCL1, promoting its degradation and initiating the mitochondrial apoptosis pathway.

Figure 2: Amsacrine-induced apoptosis signaling pathway.

Cholinesterase Inhibition

Certain acridine derivatives, most notably tacrine, function as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, tacrine increases the levels of acetylcholine in the synaptic cleft, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[3][4] The inhibitory potency is quantified by the inhibition constant (Ki).

The mechanism involves the reversible binding of tacrine to the active site of acetylcholinesterase, preventing acetylcholine from being hydrolyzed.

Figure 3: Tacrine's inhibition of acetylcholinesterase.

Therapeutic Applications

Acridine-based compounds have found applications in a wide array of therapeutic areas.

Anticancer Agents

The ability of acridines to intercalate into DNA and inhibit topoisomerases makes them potent anticancer agents. Amsacrine, for instance, has been used in the treatment of acute lymphoblastic leukemia.[5] Numerous other acridine derivatives continue to be investigated for their efficacy against various cancer cell lines.

Antimalarial Drugs

Quinacrine, an early synthetic antimalarial, demonstrates the utility of the acridine scaffold in combating parasitic diseases. Its mechanism of action is thought to involve interference with the parasite's DNA and RNA synthesis.[6]

The antimalarial action of quinacrine in Plasmodium involves multiple steps, including inhibition of the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion.

Figure 4: Quinacrine's mechanism of action in malaria.

Neurodegenerative Diseases

Tacrine was the first drug approved for the treatment of Alzheimer's disease, highlighting the potential of acridines in addressing neurodegenerative disorders.[7] Research is ongoing to develop new acridine-based compounds with improved efficacy and reduced side effects for Alzheimer's and other neurological conditions.

Quantitative Data Summary

The biological activity of acridine derivatives is often quantified by parameters such as the half-maximal inhibitory concentration (IC50), DNA binding constant (Kb), and enzyme inhibition constant (Ki). The following tables summarize representative quantitative data for various acridine-based compounds.

Table 1: IC50 Values of Acridine Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Amsacrine | U937 (Leukemia) | 0.046 | [4] |

| Proflavine | HeLa (Cervical Cancer) | 2.5 | [8] |

| Proflavine | MCF-7 (Breast Cancer) | 3.2 | [8] |

| DACA | HeLa (Cervical Cancer) | 0.8 | [8] |

| DACA | MCF-7 (Breast Cancer) | 1.1 | [8] |

| Compound 8b | HepG2 (Liver Cancer) | 14.51 | [9] |

| Compound 8b | HCT-116 (Colon Cancer) | 9.39 | [9] |

| Compound 8b | MCF-7 (Breast Cancer) | 8.83 | [9] |

| Compound 7c | HepG2 (Liver Cancer) | >50 | [9] |

| Compound 7c | HCT-116 (Colon Cancer) | 28.32 | [9] |

| Compound 7c | MCF-7 (Breast Cancer) | 35.41 | [9] |

Table 2: DNA Binding Constants (Kb) of Acridine Derivatives

| Compound | DNA Source | Kb (M⁻¹) | Reference |

| Proflavine | Calf Thymus DNA | 2.0 x 10⁵ | [10] |

| Acridine Orange | Calf Thymus DNA | 2.69 x 10⁴ | [11] |

| Acridine Yellow | Micellar Solution | - | [12] |

| 5-Methylacridine-4-carboxamide | Duplex and Quadruplex DNA | High Affinity | [13] |

| Acridine-benzohydrazide (3b) | Calf Thymus DNA | 3.18 x 10³ | [3] |

Table 3: Enzyme Inhibition Constants (Ki) of Acridine Derivatives

| Compound | Enzyme | Ki (µM) | Reference |

| Tacrine | Acetylcholinesterase | 0.02 | [3] |

| Etoposide | Topoisomerase II | - | [14] |

| Amsacrine | Topoisomerase II | - | [15] |

| Compound 7c | Topoisomerase II | 7.33 (IC50) | [9] |

| Compound 8b | Topoisomerase I | 3.41 (IC50) | [9] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of acridine-based compounds.

DNA Intercalation Assay using Acridine Orange Fluorescence

This protocol describes a method to assess the binding of a compound to DNA by observing the displacement of acridine orange, a fluorescent intercalator.

Materials:

-

Calf thymus DNA solution (e.g., 1 mg/mL in TE buffer)

-

Acridine Orange (AO) stock solution (e.g., 1 mM in water)

-

Test compound stock solution (in a suitable solvent like DMSO)

-

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

-

Fluorometer and cuvettes

Procedure:

-

Prepare a DNA-AO complex solution by adding AO to the DNA solution to a final concentration where the fluorescence is significant but not saturated (e.g., 1-5 µM AO with 10-20 µM DNA). Incubate for 15-30 minutes at room temperature in the dark.

-

Place the DNA-AO complex solution in a quartz cuvette.

-

Measure the initial fluorescence emission of the DNA-AO complex. For AO bound to dsDNA, the excitation maximum is around 502 nm and the emission maximum is around 525 nm.[16]

-

Add increasing concentrations of the test compound to the cuvette, mixing gently after each addition.

-

After each addition, allow the solution to equilibrate for a few minutes and then measure the fluorescence emission.

-

A decrease in fluorescence intensity indicates that the test compound is displacing AO from the DNA, suggesting it also binds to DNA.

-

Plot the fluorescence intensity as a function of the test compound concentration to determine the concentration required for 50% displacement (DC50), which is related to the binding affinity.

Topoisomerase II Relaxation Assay

This assay determines the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.

Materials:

-

Human Topoisomerase II enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase II reaction buffer

-

ATP solution

-

Test compound

-

Stop solution (e.g., containing SDS and proteinase K)

-

Agarose gel electrophoresis equipment

-

DNA staining agent (e.g., ethidium bromide or SYBR Green)

Procedure:

-

Set up reaction tubes on ice.

-

To each tube, add the 10x reaction buffer, ATP, and supercoiled plasmid DNA.

-

Add the test compound at various concentrations to the respective tubes. Include a no-drug control and a positive control inhibitor (e.g., etoposide).

-

Initiate the reaction by adding Topoisomerase II enzyme to all tubes except a negative control (no enzyme).

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding the stop solution and incubate further to digest the enzyme.

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Stain the gel with a DNA-binding dye and visualize under UV light.

-

Inhibition of the enzyme is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the no-drug control.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

-

Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a few hours (typically 2-4 hours). During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

The following diagram illustrates a typical workflow for high-throughput screening of potential anticancer compounds.

Figure 5: High-throughput screening workflow for anticancer compounds.

Conclusion

Acridine-based compounds represent a versatile and enduring class of molecules in medicinal chemistry. Their ability to interact with fundamental biological targets like DNA and essential enzymes has led to the development of important drugs for cancer and neurodegenerative diseases. The continued exploration of the acridine scaffold, coupled with rational drug design and a deeper understanding of their mechanisms of action, holds significant promise for the discovery of novel and more effective therapeutic agents in the future. This guide provides a foundational understanding and practical methodologies for researchers and drug development professionals working in this exciting field.

References

- 1. youtube.com [youtube.com]

- 2. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 3. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Tacrine Hydrochloride? [synapse.patsnap.com]

- 5. Amsacrine | C21H19N3O3S | CID 2179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Quinacrine: mechanisms of antimalarial action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plasmodium falciparum quinine resistance is multifactorial and includes a role for the drug/metabolite transporters PfCRT and DMT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Reinvestigation of the binding of proflavine to DNA. Is intercalation the dominant binding effect? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nathan.instras.com [nathan.instras.com]

- 12. researchgate.net [researchgate.net]

- 13. Screening flow chart and high throughput primary screen of promastigotes. [plos.figshare.com]

- 14. Design of two etoposide-amsacrine conjugates: topoisomerase II and tubuline polymerization inhibition and relation to cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Topoisomerase Inhibitors: Camptothecins, Anthracyclines, and Etoposide | Oncohema Key [oncohemakey.com]

Acridine Carboxylic Acids: A Technical Guide to Research Applications

For Researchers, Scientists, and Drug Development Professionals

Acridine carboxylic acids and their derivatives represent a versatile class of heterocyclic compounds with significant potential across various research disciplines. Their planar tricyclic structure and the presence of a carboxylic acid moiety allow for diverse chemical modifications, leading to a broad spectrum of biological activities and photophysical properties. This technical guide provides an in-depth overview of the core applications of acridine carboxylic acids in research, with a focus on their roles as anticancer agents, fluorescent probes, and antifungal compounds. Detailed experimental protocols, quantitative data, and visual diagrams of key pathways and workflows are presented to facilitate their practical application in the laboratory.

Anticancer Applications

Acridine derivatives have long been investigated for their potent anticancer activities.[1] Their primary mechanism of action involves the intercalation of the planar acridine ring between the base pairs of DNA, leading to conformational changes in the double helix, disruption of DNA replication and transcription, and ultimately, cell cycle arrest and apoptosis.[2][3] Some derivatives also act as topoisomerase inhibitors, further contributing to their cytotoxic effects.[1]

Mechanism of Action: DNA Intercalation

The planar aromatic structure of the acridine core is crucial for its ability to insert itself into the DNA double helix. This intercalation is stabilized by π-π stacking interactions between the acridine ring and the DNA base pairs.[2] The substituents on the acridine ring can further influence the binding affinity and sequence specificity. The carboxylic acid group, in particular, can be modified to introduce side chains that interact with the major or minor grooves of DNA, enhancing the stability of the DNA-drug complex.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of acridine carboxylic acid derivatives is typically evaluated using in vitro cytotoxicity assays, such as the MTT assay, on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are determined to quantify the potency of the compounds.

| Compound | Cell Line | IC50 (µM) | Reference |

| Acridine-4-carboxylic acid amide derivative | A549 (Lung) | 78.04 | [4] |

| 9-Anilinoacridine derivative | K562 (Leukemia) | Low µM range | [1] |

| Acridine hydroxamic acid derivative | U937 (Lymphoma) | 0.90 | [1] |

| Acridine thiosemicarbazide derivative | MT-4 (Leukemia) | 10.96 - 18.42 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of acridine carboxylic acid derivatives on cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Cancer cell line of choice

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Acridine carboxylic acid derivative (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the acridine carboxylic acid derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

References

- 1. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ojs.wiserpub.com [ojs.wiserpub.com]

- 3. Synthesis of Acridine-based DNA Bis-intercalating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5. acridine pharmaceutical organic chemistry-3.pptx [slideshare.net]

- 5. PHYS 386-Photophysical properties of acridine 9-carboxylic acid in aqueous solutions studied by photoacoustic calorimetry and photothermal beam deflection [discovery.fiu.edu]

Stability and Storage of 2-Acridinecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and inferred stability and storage conditions for 2-Acridinecarboxylic acid. Due to a lack of specific stability data for this particular isomer, this guide synthesizes information from studies on the closely related acridine-9-carboxylic acid, the parent acridine molecule, and general principles of carboxylic acid stability. This information is intended to guide researchers in the proper handling, storage, and stability assessment of this compound.

Summary of Recommended Storage and Handling

Proper storage and handling are crucial to maintain the integrity of this compound. Based on the general properties of acridine derivatives and carboxylic acids, the following conditions are recommended.

Table 1: Recommended Storage and Handling Conditions for this compound

| Parameter | Recommendation | Rationale & References |

| Storage Temperature | Store in a refrigerator. | To minimize potential thermal degradation.[1] |

| Light Exposure | Store in a dark place, protected from light. | Acridine compounds can be light-sensitive.[2][3] |

| Atmosphere | Store in a tightly sealed container. | To protect from moisture and atmospheric contaminants.[4][5][6] |

| Incompatible Materials | Avoid contact with strong oxidizing agents, strong bases, and strong acids. | Acridine derivatives can react with these substances.[5][6] |

| Handling | Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated area. Avoid creating dust. | To prevent skin and eye irritation and respiratory tract irritation. |

Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is essential for predicting its stability.

Table 2: Physicochemical Properties of Acridine-9-carboxylic acid hydrate (as a proxy)

| Property | Value | Reference |

| Molecular Formula | C₁₄H₉NO₂ · xH₂O | |

| Molecular Weight | 223.23 g/mol (anhydrous basis) | |

| Appearance | Bright yellow to yellow-green crystalline powder | [1] |

| Melting Point | 290 °C (decomposes) | |

| Solubility | Slightly soluble in aqueous base, DMSO, and heated methanol with sonication. | [1] |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been elucidated, potential routes of degradation can be inferred from the known reactivity of the acridine nucleus and the carboxylic acid functional group. A forced degradation study would be necessary to confirm these pathways.

Hydrolysis

The carboxylic acid group is generally stable to hydrolysis. However, under extreme pH and temperature conditions, the stability of the entire molecule might be compromised. The acridine ring system's stability can also be influenced by pH.

Photodegradation

Acridine and its derivatives are known to be photosensitive.[2][3] Excitation by light can lead to the formation of reactive species and subsequent degradation products. The exact nature of the photodegradants would need to be identified through experimental studies.

Thermal Degradation

Carboxylic acids can undergo decarboxylation upon heating, leading to the loss of carbon dioxide.[7][8] For this compound, this would likely result in the formation of 2-acridine. The high melting point with decomposition of the related acridine-9-carboxylic acid suggests that significant thermal energy is required for this process.

Oxidation

The acridine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidation products.

A logical workflow for investigating these potential degradation pathways is presented in the following diagram.

Caption: A logical workflow for a forced degradation study of this compound.

The following diagram illustrates the potential degradation products based on the chemical structure of this compound.

References

- 1. 9-ACRIDINECARBOXYLIC ACID HYDRATE CAS#: 332927-03-4 [amp.chemicalbook.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Functional group divergence and the structural basis of acridine photocatalysis revealed by direct decarboxysulfonylation - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00789D [pubs.rsc.org]

- 4. 2-Pyridinecarboxylic acid(98-98-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Photochemistry and Photophysics of Acridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridine, a nitrogen-containing heterocyclic aromatic compound, and its derivatives are a cornerstone in various scientific disciplines, from medicinal chemistry to materials science. Their unique electronic structure gives rise to a rich and complex photochemistry and photophysics, making them versatile scaffolds for the development of fluorescent probes, photosensitizers in photodynamic therapy (PDT), and photocatalysts. This technical guide provides a comprehensive overview of the core principles governing the interaction of acridine with light, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key processes.

Electronic Structure and Spectroscopy

The photophysical and photochemical behavior of acridine is dictated by its electronic structure. The acridine ring system is structurally related to anthracene, with one of the central CH groups replaced by a nitrogen atom. This heteroatom introduces n→π* electronic transitions in addition to the π→π* transitions characteristic of polycyclic aromatic hydrocarbons. The lowest energy absorption band in acridine corresponds to a π→π* transition, while the n→π* transition is often observed as a weaker, lower-energy shoulder. The relative energies of these states are highly sensitive to the solvent environment.[1]

Absorption and Emission Properties

The absorption and emission spectra of acridine and its derivatives are characterized by structured bands in the ultraviolet and visible regions. The position and intensity of these bands are influenced by substituents on the acridine ring and the polarity of the solvent. For instance, polar solvents can lead to a reversal of the lowest singlet excited states (¹n,π* and ¹π,π*).[1]

Photophysical Processes

Upon absorption of a photon, an acridine molecule is promoted to an excited electronic state. The subsequent de-excitation pathways determine its photophysical properties, including fluorescence and phosphorescence.

// Transitions S0 -> S2 [label="Absorption (n→π)", color="#4285F4", fontcolor="#4285F4"]; S0 -> S1 [label="Absorption (π→π)", color="#4285F4", fontcolor="#4285F4", constraint=false]; S2 -> S1 [label="Internal Conversion (IC)", style=dashed, color="#FBBC05", fontcolor="#FBBC05"]; S1 -> S0 [label="Fluorescence", color="#34A853", fontcolor="#34A853"]; S1 -> T1 [label="Intersystem Crossing (ISC)", style=dashed, color="#EA4335", fontcolor="#EA4335"]; T1 -> S0 [label="Phosphorescence", color="#EA4335", fontcolor="#EA4335"]; T1 -> S0 [label="Non-radiative decay", style=dashed, color="#5F6368", fontcolor="#5F6368", constraint=false]; }

Caption: A simplified Jablonski diagram illustrating the principal photophysical pathways for acridine.Fluorescence

Fluorescence is the spin-allowed emission of a photon from the lowest singlet excited state (S₁) to the ground state (S₀). Acridine and many of its derivatives are highly fluorescent. The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is sensitive to the molecular structure and environment. For example, the fluorescence quantum yield of acridine is significantly influenced by solvent polarity.[2]

Intersystem Crossing and Phosphorescence

Intersystem crossing (ISC) is a spin-forbidden transition from a singlet excited state to a triplet excited state (e.g., S₁ → T₁). This process populates the triplet state, which can then decay to the ground state via phosphorescence (a spin-forbidden radiative transition) or non-radiative decay. Phosphorescence is typically observed at lower energies (longer wavelengths) than fluorescence and has a much longer lifetime.[3] The efficiency of ISC is a critical factor in the application of acridines as photosensitizers.

Photochemical Reactions

Excited-state acridine molecules can participate in a variety of chemical reactions, leading to permanent chemical changes.

Photoreduction

In the presence of a suitable hydrogen donor, such as an alcohol, the excited triplet state of acridine can abstract a hydrogen atom, leading to the formation of a semireduced acridine radical and an alcohol radical. Dimerization of the acridine radicals subsequently yields 9,9',10,10'-tetrahydro-9,9'-biacridine.

Caption: The photochemical pathway for the photoreduction of acridine in the presence of a hydrogen donor.Photosensitization